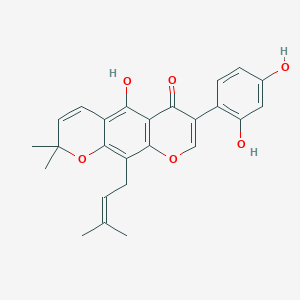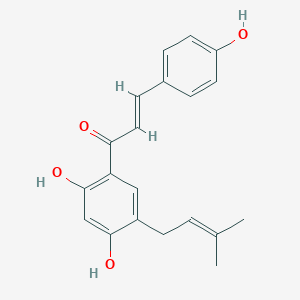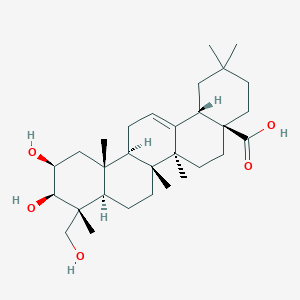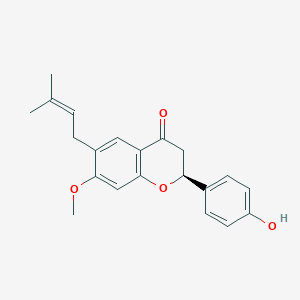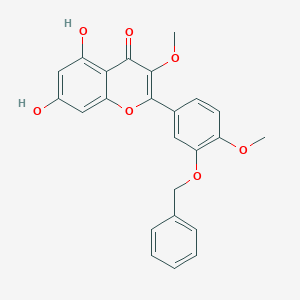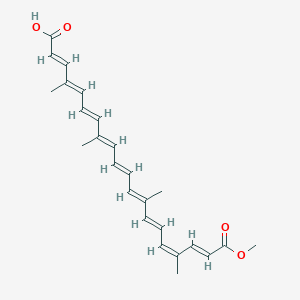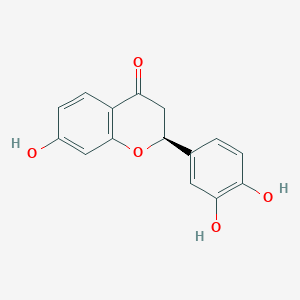
Butin
Overview
Description
Butin is a flavanone, a type of flavonoid. It can be found in the seeds of Vernonia anthelmintica (Asteraceae) and in the wood of Dalbergia odorifera (Fabaceae) .
Synthesis Analysis
The synthesis of Butin has been studied in various contexts. For instance, a study on soybean seed oil accumulation found that lipid-related metabolites and genes were significantly correlated . Another study on the biosynthesis mechanism of flavonoids in the seeds of Euryale ferox Salisb also provided insights into the synthesis of flavonoids, including Butin .
Molecular Structure Analysis
Butin has a molecular formula of C15H12O5. Its average mass is 272.253 Da and its monoisotopic mass is 272.068481 Da .
Chemical Reactions Analysis
The Butin reaction involves acid-catalyzed transformations of furans to a range of other heterocycles via intramolecular attack of a nucleophile, connected to the α-carbon atom of the furan ring by a three- to six-membered linker . Another study demonstrated that Butin can be produced from liquiritigenin through Bm TYR-catalyzed hydroxylation .
Physical And Chemical Properties Analysis
Butin has a density of 1.5±0.1 g/cm3. Its boiling point is 582.4±50.0 °C at 760 mmHg. The vapour pressure is 0.0±1.7 mmHg at 25°C. The enthalpy of vaporization is 90.3±3.0 kJ/mol. The flash point is 226.7±23.6 °C .
Scientific Research Applications
Cytoprotective Effects and Oxidative Stress
Butin, known as 7,3′,4′‐trihydroxydihydroflavone, has been extensively studied for its cytoprotective effects against oxidative stress. Key findings include:
Up-regulation of Manganese Superoxide Dismutase (Mn SOD) Expression : Butin enhances the expression of Mn SOD, a crucial antioxidant enzyme, through the PI3K/Akt/Nrf2‐dependent pathway, offering protection against H2O2‐induced apoptosis, DNA damage, and mitochondrial dysfunction (Zhang, Chae, Lee, & Hyun, 2012).
Scavenging Reactive Oxygen Species (ROS) : Butin exhibits significant intracellular ROS scavenging activity. This ability helps protect cells from damage caused by H2O2, also aiding in the restoration of cellular antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) (Zhang, Chae, Kang, et al., 2008).
Mitochondrial Dysfunction Recovery : Butin has shown efficacy in reducing mitochondrial ROS accumulation, balancing intracellular Ca(2+) levels, and improving mitochondrial energy production, thus aiding in the recovery of mitochondrial function compromised by oxidative stress (Zhang, Kang, Piao, et al., 2010).
Neuroprotective and Anti-inflammatory Effects
Butin's impact extends beyond antioxidative properties, contributing to neuroprotection and anti-inflammatory actions:
Memory Impairment Mitigation in Diabetic Rats : Butin has been shown to mitigate memory impairment in streptozotocin-induced diabetic rats by inhibiting oxidative stress and inflammatory responses (Omer, Dalhat, Khan, et al., 2022).
Anti-inflammatory and Anti-arthritic Properties : In a study evaluating butin's effect on arthritis in rats, it was found to significantly attenuate inflammatory response and oxidative stress, demonstrating potent anti-inflammatory and anti-arthritic properties (Alzarea, Alasmari, Alanazi, et al., 2022).
Inhibition of Mitochondria-Dependent Apoptotic Pathway : Butin reduces oxidative stress-induced cell death by inhibiting the mitochondrial apoptotic pathway, demonstrating its potential in preventing apoptosis through multiple molecular mechanisms (Zhang, Lee, Piao, et al., 2011).
Other Potential Applications
Butin has also shown promise in various other applications:
Photoluminescence and Electrochemical Redox Functionality : Chemically synthesized butin has been explored for its optical and electroactive behaviors, suggesting potential applications in photochemical and biomedical fields (Darshani, Gumpu, Thumpati, et al., 2018).
Neuronal Protection in Intracerebral Hemorrhage Model : Butin has demonstrated effectiveness in attenuating brain edema and reducing apoptosis and inflammatory response in a rat model of intracerebral hemorrhage (Li & Jiwu, 2018).
Vitiligo Treatment in Mice : Butin has shown efficacy in treating hydroquinone‐induced vitiligo in mice, suggesting its potential in dermatological applications (Huo, Wang, Liu, et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-6,14,16-17,19H,7H2/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBPUQUGJNAPAZ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197708 | |
| Record name | (-)-Butin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butin | |
CAS RN |
492-14-8 | |
| Record name | (-)-Butin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Butin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S23T8BI9DD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




